1,5-dimethyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide
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Overview
Description
1,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups. This compound is part of the pyrazole family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with diketones or β-keto esters to form the pyrazole core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonamide group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE: Similar structure but lacks the sulfonamide group.
1,5-DIMETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID: Contains a carboxylic acid group instead of a sulfonamide.
Uniqueness
1,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a trifluoromethyl group and a sulfonamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H20F3N5O2S |
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Molecular Weight |
379.40 g/mol |
IUPAC Name |
1,5-dimethyl-N-[3-[3-(trifluoromethyl)pyrazol-1-yl]pentyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H20F3N5O2S/c1-4-11(22-8-6-13(20-22)14(15,16)17)5-7-19-25(23,24)12-9-18-21(3)10(12)2/h6,8-9,11,19H,4-5,7H2,1-3H3 |
InChI Key |
YSVQWVLFTUDLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNS(=O)(=O)C1=C(N(N=C1)C)C)N2C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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